3-Ethyl-2-pentene

Catalog No.
S1891677
CAS No.
816-79-5
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2-pentene

CAS Number

816-79-5

Product Name

3-Ethyl-2-pentene

IUPAC Name

3-ethylpent-2-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3

InChI Key

XMYFZAWUNVHVGI-UHFFFAOYSA-N

SMILES

CCC(=CC)CC

Canonical SMILES

CCC(=CC)CC
  • Chemical Formula and Structure

    C7H14. It has a seven-carbon chain with a double bond between the second and third carbon atoms, and an ethyl group (C2H5) attached to the third carbon. PubChem:

  • Physical Properties

    3-Ethyl-2-pentene is a colorless liquid at room temperature. It is flammable and has a boiling point of 94 °C. It is also slightly denser than water with a density of 0.717 g/mL at 25 °C. Sigma-Aldrich:

  • Safety

    3-Ethyl-2-pentene is a skin irritant, eye irritant, and may cause respiratory irritation. It is classified as a flammable liquid according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS). PubChem:

Potential Applications in Scientific Research

While there isn't extensive documented research on 3-Ethyl-2-pentene itself, its chemical structure suggests potential applications in organic synthesis. Here are some possibilities:

  • Organic Synthesis Precursor

    The presence of the double bond and the ethyl group makes 3-Ethyl-2-pentene a potential starting material for the synthesis of various organic compounds. Researchers might use it to create more complex molecules through reactions like metathesis, hydrogenation, or halogenation.

  • Study of Alkene Reactivity

    As a simple alkene, 3-Ethyl-2-pentene could be used in research to study the reactivity of alkenes in general. Scientists might investigate its reactions with different reagents to understand alkene behavior and develop new synthetic methods.

3-Ethyl-2-pentene is an organic compound classified as a branched alkene with the chemical formula C7H14C_7H_{14} and a molecular weight of approximately 98.19 g/mol. It is characterized by a double bond between the second and third carbon atoms in its chain, making it a member of the pentene family. The compound can be represented by various structural formulas, including its IUPAC name, 3-ethylpent-2-ene, and its InChIKey, XMYFZAWUNVHVGI-UHFFFAOYSA-N. The structure consists of seven carbon atoms and fourteen hydrogen atoms arranged in a specific configuration that contributes to its unique chemical properties .

As there is no specific research highlighting a biological function of 3-Ethyl-2-pentene itself, a mechanism of action is not applicable in this case.

3-Ethyl-2-pentene is classified as a flammable liquid and a skin and eye irritant [].

  • Hazard Classification:
    • Flammable liquids (Category 2) []
    • Skin irritation (Category 2) []
    • Eye irritation (Category 2) []
  • Specific Hazards:
    • Highly flammable liquid and vapor [].
    • Causes skin irritation [].
    • Causes serious eye irritation [].

Safety Precautions

  • Handle with appropriate personal protective equipment (gloves, safety glasses, respirator in case of vapors).
  • Work in a well-ventilated area.
  • Keep away from heat, sparks, and open flames.
  • In case of contact with skin or eyes, wash thoroughly with water and seek medical attention if irritation persists.
Typical of alkenes:

  • Addition Reactions: When reacted with bromine, 3-ethyl-2-pentene undergoes an electrophilic addition where bromine adds across the double bond, resulting in a dibrominated product .
  • Hydrogenation: The compound can be hydrogenated in the presence of catalysts such as palladium or platinum, converting the double bond into a single bond and producing 3-ethylpentane as the product .
  • Polymerization: Under certain conditions, 3-ethyl-2-pentene can polymerize to form larger hydrocarbon chains, which are useful in various industrial applications.

3-Ethyl-2-pentene can be synthesized through several methods:

  • Dehydration of Alcohols: One common method involves dehydrating 3-ethyl-2-pentanol using acid catalysts to yield 3-ethyl-2-pentene.
  • Elimination Reactions: Another approach is through elimination reactions from suitable precursors like haloalkanes or other alkenes.
  • Cracking Processes: Industrially, it may also be produced via cracking larger hydrocarbons in petroleum refining processes.

The applications of 3-ethyl-2-pentene span various industries:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds.
  • Polymer Production: It is used in the production of polymers and copolymers, contributing to materials with desirable properties such as flexibility and strength.
  • Fuel Additives: Due to its hydrocarbon nature, it may also find applications as a fuel additive to improve combustion properties.

Interaction studies involving 3-ethyl-2-pentene primarily focus on its reactivity with other chemicals rather than direct biological interactions. Its reactions with halogens (like bromine) and hydrogen illustrate its potential for forming new compounds under specific conditions. These interactions are crucial for understanding its utility in synthetic organic chemistry.

Several compounds share structural similarities with 3-ethyl-2-pentene. Here are some notable examples:

Compound NameFormulaUnique Features
1-HexeneC6H12Linear alkene; used in polymer production
2-HexeneC6H12Isomeric form; different reactivity patterns
3-Methyl-1-buteneC5H10Contains a terminal double bond; more reactive
1-PenteneC5H10Simple linear alkene; used extensively in industry
3-Methyl-2-penteneC7H14Isomeric form; similar molecular weight

Uniqueness: What sets 3-ethyl-2-pentene apart is its specific branching at the third carbon atom, which influences its physical and chemical properties compared to linear alkenes and other isomers. This branching affects boiling points, reactivity, and potential applications in synthetic pathways.

3-Ethyl-2-pentene is a disubstituted internal alkene, where the double bond is flanked by two alkyl groups. Its structure confers distinct electronic and steric properties, making it valuable in:

  • Synthesis of fragrances and flavoring agents: Serves as a precursor for compounds like 5-ethyl-2,4-dimethyl-4-hepten-3-one, which exhibits fruity and floral odors.
  • Catalytic studies: Investigated in dehydration and etherification reactions, particularly in the presence of molybdenum-based catalysts.
  • Pyrolysis research: Used to study radical chain reactions and homoallylic rearrangements under high-temperature conditions.

Table 1: Key Physical Properties of 3-Ethyl-2-Pentene

PropertyValueSource
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Boiling Point94–96°C
Density0.717 g/mL (25°C)
Refractive Index1.414 (20°C)
Flash Point2°C

Historical Context in Organic Chemistry

The compound’s synthesis and characterization date back to early 20th-century studies of alkene reactivity. Key milestones include:

  • Early synthesis: First synthesized via multi-step reactions involving sodium, liquid ammonia, and copper catalysts.
  • Catalytic applications: Patented in 1995 for use in etherification and decomposition reactions.
  • Mechanistic studies: Investigated in radical addition reactions (e.g., HCl with peroxides) to elucidate anti-Markovnikov pathways.

Position within Alkene Classification

3-Ethyl-2-pentene is classified as:

  • Internal alkene: Double bond located between carbons 2 and 3, not terminal.
  • Disubstituted alkene: Both carbons in the double bond are bonded to alkyl groups (CH3 and CH(CH2CH3)).

Table 2: Alkene Classification for 3-Ethyl-2-Pentene

ClassificationDescriptionExample Comparison
Internal AlkeneDouble bond not at chain terminus2-Pentene vs. 1-Pentene
DisubstitutedTwo alkyl groups on double bondCH3CH=CH2 (Monosubstituted)

Molecular Formula and Weight

3-Ethyl-2-pentene possesses the molecular formula C₇H₁₄, indicating seven carbon atoms and fourteen hydrogen atoms within its molecular structure [1] [3] [6]. The compound exhibits a molecular weight of 98.19 grams per mole, with a more precise exact mass of 98.10960 grams per mole [5] [7]. This molecular composition places 3-ethyl-2-pentene within the alkene homologous series, containing two fewer hydrogen atoms than the corresponding saturated alkane due to the presence of one carbon-carbon double bond [8] [9].

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry name for the compound with CAS Registry Number 816-79-5 is 3-ethylpent-2-ene [1] [2]. This systematic name follows IUPAC nomenclature rules by identifying the longest carbon chain containing the double bond as the parent pentene structure, with the double bond located at the second carbon position and an ethyl substituent at the third carbon position [1] [3].

The IUPAC naming system prioritizes the functional group containing the carbon-carbon double bond, leading to the selection of the five-carbon chain as the parent structure rather than alternative six-carbon chains [1] [2]. The numbering begins from the end that gives the double bond the lowest possible number, resulting in the "2-ene" designation [3].

Naming ElementIUPAC ConventionApplication to 3-Ethyl-2-pentene
Parent ChainLongest carbon chain containing double bondPentene (5 carbons)
Double Bond PositionLowest possible numberPosition 2
Substituent PositionNumbered from parent chainEthyl group at position 3
Final Name[Substituent][Position]-[Parent][Double Bond Position]-ene3-ethylpent-2-ene

Common Synonyms and Alternative Designations

The compound 3-ethyl-2-pentene is known by several synonyms and alternative names in chemical literature and databases [1] [4] [5]. The most frequently encountered synonyms include:

Primary Synonyms:

  • 3-Ethyl-2-pentene (common name) [1] [4]
  • 3-Ethylpent-2-ene (systematic variant) [1] [4]
  • 2-Pentene, 3-ethyl- (Chemical Abstracts Service naming) [1] [4] [6]

Alternative Names:

The Chemical Abstracts Service employs the inverted nomenclature "2-Pentene, 3-ethyl-" as the index name, which places the parent structure first followed by the substituent description [1] [4] [6]. The alternative names "1,1-Diethyl-1-propene" and "1,1-diethyl-2-methyl-ethylene" represent structural descriptions that emphasize different aspects of the molecular framework [1] [7] [4] [5].

Chemical Identifiers

CAS Registry Number (816-79-5)

The Chemical Abstracts Service Registry Number for 3-ethyl-2-pentene is 816-79-5 [1] [7] [9]. This unique identifier was assigned by the Chemical Abstracts Service and serves as the primary reference number for the compound in chemical databases and regulatory systems worldwide [1] [4]. The CAS Registry Number 816-79-5 provides unambiguous identification of the specific molecular structure and is recognized by major chemical databases including PubChem, ChemSpider, and regulatory agencies [1] [7] [4].

InChI and InChIKey Notations

The International Chemical Identifier (InChI) for 3-ethyl-2-pentene is:
InChI=1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3 [1] [2] [4]

The corresponding InChIKey, which provides a fixed-length hashed representation of the InChI, is:
XMYFZAWUNVHVGI-UHFFFAOYSA-N [1] [2] [4]

These identifiers are standardized by the International Union of Pure and Applied Chemistry and provide unambiguous representation of the molecular structure in a format suitable for database searching and computational chemistry applications [1] [2] [4]. The InChI notation encodes the molecular formula, connectivity, and stereochemistry information in a hierarchical format [1] [4].

SMILES Representation

The Simplified Molecular Input Line Entry System representation for 3-ethyl-2-pentene is:
CCC(=CC)CC [1] [7] [2] [4]

This SMILES notation describes the molecular structure using a linear string format that represents atoms, bonds, and connectivity [1] [7] [4]. The notation indicates the presence of a double bond (=) between carbon atoms, with ethyl substituents attached to the appropriate positions [1] [2] [4]. Alternative SMILES representations found in the literature include "CC\C(CC)=C/C" which incorporates explicit stereochemical information [10] [11].

XLogP3

3.2

Boiling Point

96.0 °C

UNII

MZR8TM946I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

52.82 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

816-79-5

General Manufacturing Information

2-Pentene, 3-ethyl-: INACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types